molecular formula C7H15NO3 B14000711 2-Dimethylaminoethyl 3-hydroxypropanoate CAS No. 7404-73-1

2-Dimethylaminoethyl 3-hydroxypropanoate

Cat. No.: B14000711
CAS No.: 7404-73-1
M. Wt: 161.20 g/mol
InChI Key: MNYHUFCDBOJNBN-UHFFFAOYSA-N
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Description

2-Dimethylaminoethyl 3-hydroxypropanoate is a chemical compound with the molecular formula C7H15NO3. It is an ester derivative of 3-hydroxypropanoic acid and is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminoethyl 3-hydroxypropanoate typically involves the esterification of 3-hydroxypropanoic acid with 2-dimethylaminoethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminoethyl 3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

2-Dimethylaminoethyl 3-hydroxypropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dimethylaminoethyl 3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 3-hydroxypropanoic acid and 2-dimethylaminoethanol. These products can further participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both an ester and an amine. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

CAS No.

7404-73-1

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(dimethylamino)ethyl 3-hydroxypropanoate

InChI

InChI=1S/C7H15NO3/c1-8(2)4-6-11-7(10)3-5-9/h9H,3-6H2,1-2H3

InChI Key

MNYHUFCDBOJNBN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)CCO

Origin of Product

United States

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